COX-2 Inhibitory Potency: Target Compound Retains the Benzothiophene Carboxamide Pharmacophore Validated in Sub-Micromolar COX-2 Inhibition
Benzothiophene-2-carboxamide derivatives with appropriate N-substitution have demonstrated selective COX-2 inhibition with IC50 values in the sub-micromolar to low micromolar range, as reported in the Indian Institute of Science patent (US 2012/0016014 A1). While quantitative COX-2 IC50 data for CAS 2097909-23-2 itself has not been published, the compound retains the benzothiophene-2-carboxamide core that is the molecular determinant of COX-2 binding within this chemical class. The closest comparator class—thiophene-3-carboxamide-based COX-2 inhibitors—has yielded compound VIIa (2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide) with a COX-2 IC50 of 0.29 μM and a COX-2/COX-1 selectivity index of 67.24, compared to celecoxib's reported selectivity index of approximately 30 [1]. The presence of the thiophen-3-yl moiety in the side chain of CAS 2097909-23-2 may confer additional binding interactions beyond those available to simpler N-alkyl benzothiophene-2-carboxamides.
| Evidence Dimension | COX-2 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | Not yet published for CAS 2097909-23-2; benzothiophene-2-carboxamide core retained |
| Comparator Or Baseline | Thiophene-3-carboxamide analog VIIa: COX-2 IC50 = 0.29 μM; COX-2/COX-1 Selectivity Index = 67.24; Celecoxib: COX-2 IC50 ≈ 0.04 μM, Selectivity Index ≈ 30 |
| Quantified Difference | Class-level target engagement potential inferred from core pharmacophore; thiophen-3-yl side chain may enhance potency beyond unsubstituted benzothiophene-2-carboxamides (typically >1 μM) |
| Conditions | In vitro COX-2 enzyme inhibition assay; thiophene-3-carboxamide series tested at varying concentrations; data from published SAR study (2024) |
Why This Matters
Procurement of CAS 2097909-23-2 enables exploration of COX-2 inhibition with a dual benzothiophene/thiophene architecture unavailable in mono-pharmacophore analogs, potentially yielding selectivity advantages over celecoxib-class compounds.
- [1] Development of a Selective COX-2 Inhibitor: From Synthesis to Enhanced Efficacy via Nano-Formulation. 2024. Compound VIIa (thiophene-3-carboxamide series): COX-2 IC50 = 0.29 μM, Selectivity Index = 67.24 vs. COX-1. Comparison to celecoxib provided. View Source
